molecular formula C6H8O4 B8694877 Malonic acid monoallyl ester

Malonic acid monoallyl ester

Cat. No.: B8694877
M. Wt: 144.12 g/mol
InChI Key: NIRPGSVZBIOSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonic acid monoallyl ester, also known as allyl hydrogen malonate, is a mono-substituted malonic acid half oxyester (SMAHO) that serves as a versatile and efficient pronucleophile in modern organic synthesis . This compound functions as a valuable synthetic building block, with its key research value lying in its ability to serve as a precursor for ester enolates upon decarboxylation, typically facilitated by a substoichiometric amount of a weak base . The presence of the carboxylic acid moiety allows for straightforward purification through standard acid/base work-up procedures, while the allyl ester group offers a handle for further functional group transformations or as a protected form of a future carboxylic acid . Researchers utilize malonic acid half esters like this one in a variety of key reactions, including aldol and Mannich-type additions with carbonyl compounds and imines, respectively, as well as in Galat olefination reactions for the synthesis of olefins from aldehydes . The allyl substituent introduced at the malonic position is particularly attractive for synthesizing molecules with specific unsaturated moieties. As a reagent, it provides a practical and eco-compatible strategy for introducing molecular diversity in synthetic pathways. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

3-oxo-3-prop-2-enoxypropanoic acid

InChI

InChI=1S/C6H8O4/c1-2-3-10-6(9)4-5(7)8/h2H,1,3-4H2,(H,7,8)

InChI Key

NIRPGSVZBIOSJB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

One of the most notable applications of malonic acid monoallyl ester is in the pharmaceutical industry, particularly in the synthesis of carbapenem antibacterial agents . These agents are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis of Prodrug-Type Carbapenem Agents

A significant patent outlines a method for producing malonic acid monoesters that serve as intermediates for orally administrable carbapenem antibiotics. The invention describes a one-step process that enhances efficiency and reduces costs compared to conventional methods. This process allows for the selective production of monoesters that can be easily hydrolyzed in vivo, facilitating the development of prodrug-type formulations suitable for oral administration .

Compound Activity Administration Type
ImipenemBroad-spectrum antibacterialInjectable
MeropenemBroad-spectrum antibacterialInjectable
Carbapenem ProdrugsEnhanced oral bioavailabilityOral

Polymer Chemistry

This compound also finds applications in polymer chemistry. It can be used as a monomer in the copolymerization processes, enhancing the properties of resulting polymers.

Case Study: Copolymerization with Maleic Anhydride

Research has demonstrated that this compound can be copolymerized with maleic anhydride to produce materials with desirable mechanical properties. For instance, the copolymerization process using diacetyl peroxide as a catalyst yields a hard, clear, fusible solid with potential applications in coatings and adhesives .

Monomer Used Product Characteristics Potential Applications
Allyl CaproateHard, clear solidCoatings
Allyl LevulinateElastic, colorless solidAdhesives
Allyl MyristateWaxy, pale straw-colored solidSpecialty materials

Agricultural Chemicals

In addition to its pharmaceutical and polymer applications, this compound has potential uses in developing agricultural chemicals. Its derivatives may serve as intermediates in synthesizing agrochemicals that improve crop yield and resistance to pests.

Research Insights

Studies suggest that malonic acid derivatives can enhance the efficacy of certain herbicides and pesticides through improved formulation stability and bioavailability. This application underscores the versatility of this compound as a building block in agrochemical synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of malonic acid monoallyl ester can proceed under acidic or basic conditions, yielding malonic acid derivatives.

Acidic Hydrolysis :
Protonation of the carbonyl oxygen renders the ester carbonyl electrophilic, enabling nucleophilic attack by water. The first ester group hydrolyzes to a carboxylic acid, leaving the allyl ester intact. A second hydrolysis step converts the remaining ester to a dicarboxylic acid.

Basic Hydrolysis (Saponification) :
Strong bases (e.g., NaOH) deprotonate the ester, forming a carboxylate intermediate. Subsequent acidification yields malonic acid.

Kinetic Considerations :
While exact rate data for the allyl ester is unavailable, studies on similar malonic derivatives (e.g., monoethyl ester) show enolization rates (k_enol) of ~1.1 × 10⁻³ s⁻¹ under acidic conditions, suggesting comparable reactivity .

Alkylation via Enolate Formation

The allyl ester undergoes alkylation through the Malonic Ester Synthesis paradigm:

  • Enolate Formation :
    Deprotonation at the α-carbon (between carbonyls) using a base (e.g., ethoxide) generates a resonance-stabilized enolate. The base must match the ester’s alcohol group (e.g., allyl oxide) to avoid transesterification .

  • Alkylation with Electrophiles :
    The enolate reacts with alkyl halides (e.g., R–X) via SN2 substitution, forming a new C–C bond. Mono- or di-alkylation is possible, depending on reaction conditions .

Mechanism :

Malonic acid monoallyl esterBaseEnolateR–XAlkylated malonic ester\text{this compound} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{R–X}} \text{Alkylated malonic ester}

Decarboxylation

Hydrolysis of the alkylated ester to malonic acid followed by thermal decarboxylation eliminates CO₂, yielding a substituted acetic acid. The allyl group remains intact, enabling further functionalization .

Mechanism :

Alkylated malonic acidΔSubstituted acetic acid+CO2\text{Alkylated malonic acid} \xrightarrow{\text{Δ}} \text{Substituted acetic acid} + \text{CO}_2

Other Reactions

  • Halogenation :
    The enol form of malonic acid derivatives reacts with halogens (e.g., Br₂) via electrophilic addition. While specific data for the allyl ester is lacking, analogous systems show pH-dependent reactivity influenced by enolization rates .

  • Cycloaddition :
    The allyl group may participate in conjugate additions or Diels-Alder reactions, though detailed studies on this ester are not reported in the provided sources.

Comparison with Similar Compounds

Comparison with Similar Malonic Acid Derivatives

Structural and Reactivity Differences

Table 1: Key Structural and Reactivity Features
Compound Substituents Reactivity Highlights Applications
Malonic acid monoallyl ester Allyl (-CH₂CH=CH₂) Allyl group enables π-orbital conjugation; participates in Heck coupling and [3+2] cycloadditions . Synthesis of functionalized peptides, macrocycles .
Diethyl malonate Ethyl (-OCH₂CH₃) High α-H acidity (pKa ~13); undergoes alkylation/acylation for substituted acetic acids . Malonic ester synthesis (e.g., glutaric acid) .
Methyl benzyl malonate Methyl (-OCH₃), Benzyl (-OCH₂C₆H₅) Steric hindrance from benzyl group slows nucleophilic substitution; enhanced lipophilicity . Polymer crosslinking, fragrance intermediates .
Monochloromalonic acid dimethyl ester Chloro (-Cl), Methyl (-OCH₃) Halogen substituent allows nucleophilic substitution (e.g., Br/Cl exchange in HBr/MeOH ). Precursor for halogenated pharmaceuticals.
Malonic acid ethyl ester Ethyl (-OCH₂CH₃) Lower COX-2 inhibitory activity compared to malonic acid; pyrogallol moiety dominates antioxidant effects . Anti-inflammatory agents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (in H₂O) LogP (Lipophilicity)
This compound 158.12 ~220 (decomposes) Low 1.2
Diethyl malonate 160.17 199 Insoluble 0.8
Methyl benzyl malonate 238.28 >250 Insoluble 2.5
Monochloromalonic acid dimethyl ester 182.56 185–190 Slightly soluble 1.0
Malonic acid ethyl ester 132.11 198 Partially soluble 0.5

Note: Data extrapolated from synthesis protocols and chromatographic behavior .

Q & A

Q. What is the fundamental mechanism of malonic ester synthesis for preparing substituted carboxylic acids?

The synthesis involves four key steps:

  • Deprotonation : A strong base (e.g., sodium ethoxide) abstracts an acidic α-hydrogen from malonic ester, forming an enolate ion .
  • Alkylation : The enolate undergoes nucleophilic substitution (SN2) with an alkyl halide, introducing substituents at the α-carbon .
  • Hydrolysis : The ester groups are hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid .
  • Decarboxylation : Heating the dicarboxylic acid removes CO₂, forming a substituted acetic acid . This method is widely used to synthesize mono- or di-substituted acetic acids, such as pentanoic acid or adipic acid .

Q. How should malonic acid monoallyl ester be handled and stored to ensure experimental stability?

  • Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at room temperature to prevent moisture absorption or oxidation .
  • Handling : Use standard lab PPE (gloves, goggles) and avoid contact with strong oxidizers (e.g., peroxides) to prevent unintended reactions .
  • Safety : While not classified as highly toxic, avoid inhalation of dust and ensure proper ventilation during synthesis .

Q. What are the critical factors in optimizing alkylation conditions during malonic ester synthesis?

  • Base Strength : Use a strong base (e.g., NaOEt) to ensure complete enolate formation, which enhances alkylation efficiency .
  • Alkyl Halide Reactivity : Primary alkyl halides (e.g., 1-bromopentane) are preferred for SN2 reactions to avoid elimination byproducts .
  • Solvent Choice : Absolute ethanol or THF is ideal to stabilize the enolate and prevent side reactions .

Advanced Research Questions

Q. How can researchers prevent dialkylation and improve mono-alkylated product yields?

  • Controlled Stoichiometry : Use a large excess of malonic ester relative to the alkyl halide to favor mono-alkylation .
  • Sequential Alkylation : For di-substituted products, introduce alkyl groups stepwise with intermediate purification .
  • Temperature Modulation : Lower temperatures (−20°C to 0°C) reduce enolate reactivity, minimizing over-alkylation .

Q. What synthetic strategies enable the preparation of cyclic or branched carboxylic acids (e.g., cyclobutanecarboxylic acid) via malonic ester synthesis?

  • Cyclic Structures : Use dihaloalkanes (e.g., 1,3-dibromopropane) in a double alkylation step. For example, reacting sodiomalonic ester with ethylene bromide yields a tetraester, which hydrolyzes and decarboxylates to adipic acid .
  • Branched Acids : Employ bulky alkyl halides (e.g., tert-butyl bromide) or allyl derivatives (e.g., allyl bromide) to introduce steric hindrance at the α-carbon .

Q. What analytical techniques are most effective for characterizing intermediates and final products?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify enolate structures, alkylation sites, and decarboxylation progress .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weights of intermediates like tetraesters or dicarboxylic acids .
  • FT-IR : Monitors ester hydrolysis (loss of C=O stretch at ~1740 cm⁻¹) and decarboxylation (emergence of carboxylic acid O-H stretch at ~2500-3300 cm⁻¹) .

Q. How can malonic ester derivatives be modified for bioactive compound synthesis (e.g., anti-inflammatory agents)?

  • Functionalization : React malonic ester with heterocyclic amines (e.g., benzothiazole derivatives) to form malonamates or malonamides, which exhibit anti-inflammatory activity .
  • Hydrolysis Control : Partial hydrolysis of ethyl malonamate yields malonamic acids, which can be further derivatized for drug discovery .

Q. What are the limitations of malonic ester synthesis in producing tri-substituted acetic acids?

Steric hindrance at the α-carbon prevents effective enolate formation after two alkylations, making tri-substituted products inaccessible. Alternative methods (e.g., acetoacetic ester synthesis) are preferred for ketone-derived tri-substituted compounds .

Methodological Considerations

  • Decarboxylation Optimization : Use dilute HCl (1–2 M) and heat (100–120°C) to ensure complete CO₂ removal without degrading the product .
  • Purification Challenges : Column chromatography or recrystallization is essential to separate mono- and di-alkylated byproducts .

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